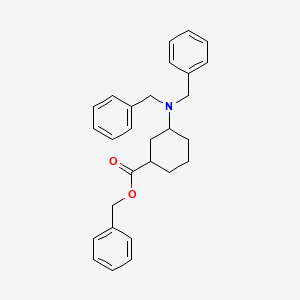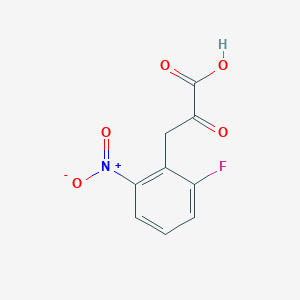![molecular formula C16H15N5O B8379837 4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol](/img/structure/B8379837.png)
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a pyrimidine ring, both of which are known for their biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-cyclopropyl-1H-pyrazole, followed by its reaction with 2-phenylpyrimidine derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(methylamino)pyrimidin-2-yl}amino)phenyl]acetonitrile
- **4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile
Uniqueness
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol stands out due to its unique combination of a pyrazole and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H15N5O |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C16H15N5O/c22-13-9-17-15(11-4-2-1-3-5-11)19-16(13)18-14-8-12(20-21-14)10-6-7-10/h1-5,8-10,22H,6-7H2,(H2,17,18,19,20,21) |
Clé InChI |
WVVXQIJKXMUPDA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3O)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Methyloxy)-4-{4-[2-(methyloxy)ethyl]-1-piperazinyl}aniline](/img/structure/B8379794.png)


![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane](/img/structure/B8379839.png)
![4-(5-amino-2-(2,4-difluorophenoxy)phenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8379847.png)
![N-[(2R*,3S*)-5-fluoro-3-hydroxy-2-methylpentanoyl]-2-benzoxazolone](/img/structure/B8379854.png)


